Acetoxy-Lysylpyridinoline
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Overview
Description
Acetoxy-Lysylpyridinoline: is a derivative of pyridinoline, a fluorescent cross-linking compound of collagen fibers. It is known for its role in the structural integrity of collagen and elastin, which are essential components of connective tissues. The compound is characterized by its molecular formula C20H30N4O9 and a molecular weight of 470.4736 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetoxy-Lysylpyridinoline typically involves the acetylation of lysylpyridinoline. The process begins with the isolation of lysylpyridinoline from collagen-rich tissues, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the lysyl residues.
Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes using high-purity reagents and advanced purification techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Acetoxy-Lysylpyridinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Lysylpyridinoline with a hydroxyl group replacing the acetoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetoxy-Lysylpyridinoline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker for studying collagen cross-linking and degradation.
Biology: Helps in understanding the structural integrity and aging of connective tissues.
Medicine: Serves as a biomarker for bone and cartilage diseases, including osteoporosis and arthritis.
Industry: Utilized in the development of collagen-based biomaterials and tissue engineering.
Mechanism of Action
The mechanism of action of Acetoxy-Lysylpyridinoline involves its role in the cross-linking of collagen fibers. The acetoxy group enhances the stability of the collagen matrix by forming covalent bonds with lysyl residues. This cross-linking process is catalyzed by enzymes such as lysyl oxidase, which facilitates the formation of stable collagen networks. The compound’s fluorescent properties also make it useful for tracking collagen synthesis and degradation in biological systems .
Comparison with Similar Compounds
Hydroxylysylpyridinoline: Another collagen cross-linking compound with similar structural properties but lacks the acetoxy group.
Deoxypyridinoline: A derivative of pyridinoline that is also involved in collagen cross-linking but has different functional groups.
Uniqueness: Acetoxy-Lysylpyridinoline is unique due to its acetoxy group, which enhances its stability and fluorescent properties. This makes it particularly useful for applications requiring high sensitivity and specificity in detecting collagen cross-links .
Properties
IUPAC Name |
(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKWIGZSPBRDLK-OEAJRASXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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